

NVP-TAE 226 solubilization and preparation for experiments

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Compound of Interest

Compound Name: NVP-TAE 226

Cat. No.: B1684528

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Application Notes and Protocols for NVP-TAE 226

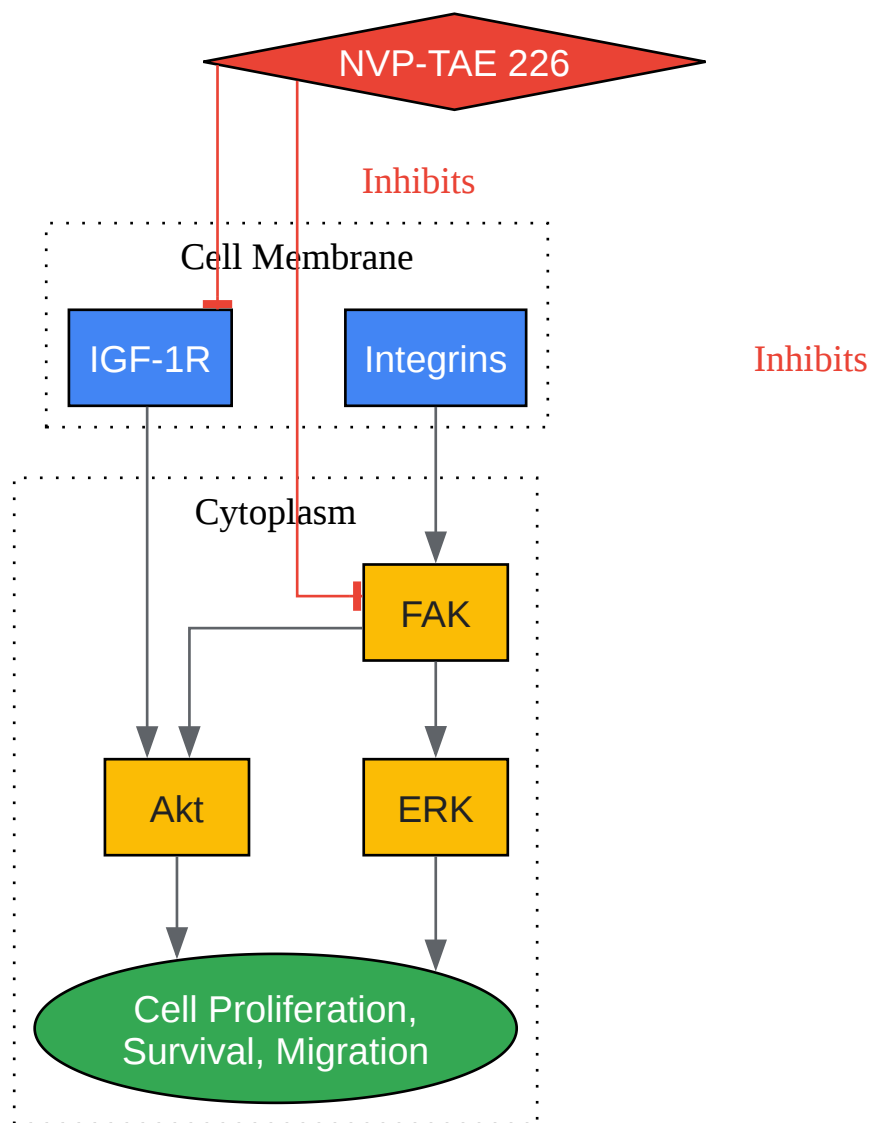
These application notes provide detailed protocols for the solubilization and preparation of **NVP-TAE 226** for both in vitro and in vivo experiments. **NVP-TAE 226** is a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor 1 Receptor (IGF-1R), also showing activity against Pyk2 and the Insulin Receptor (InsR).

Physicochemical and Targeting Data

Property	Value	Reference
Molecular Formula	C ₂₃ H ₂₅ ClN ₆ O ₃	[1]
Molecular Weight	468.9 g/mol	[1]
CAS Number	761437-28-9	[1][2]
IC ₅₀ (FAK)	5.5 nM	[2][3]
IC ₅₀ (Pyk2)	3.5 nM	[3][4]
IC ₅₀ (IGF-1R)	140 nM	[3][5]
IC ₅₀ (InsR)	44 nM	[3]

Signaling Pathway Inhibition

NVP-TAE 226 primarily exerts its effects by inhibiting the phosphorylation of FAK. This upstream inhibition subsequently blocks downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration.



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Caption: NVP-TAE 226 inhibits FAK and IGF-1R signaling pathways.

Solubility Data

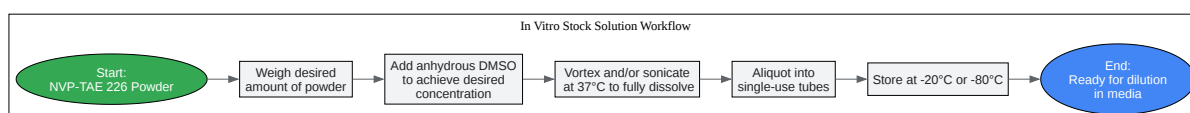
NVP-TAE 226 is a crystalline solid that is insoluble in water and ethanol.[2][4] It is soluble in organic solvents as detailed below. For optimal results, use fresh, anhydrous solvents, as moisture can reduce solubility.[2]

Solvent	Concentration	Notes
DMSO	≥94 mg/mL (200.45 mM)	Warming to 37°C and/or sonication can aid in dissolution.[4]
DMSO	66 mg/mL	[6]
DMSO	≥23.5 mg/mL	[4]
DMSO	10 mg/mL	[1]
DMF	30 mg/mL	[1]
DMF:PBS (pH 7.2) (1:1)	0.5 mg/mL	[1]

Experimental Protocols

Preparation of Stock Solutions for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of **NVP-TAE 226**, typically in DMSO, for use in cell-based assays.



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Caption: Workflow for preparing **NVP-TAE 226** stock solutions.

Materials:

- **NVP-TAE 226** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Vortex mixer
- Ultrasonic bath (optional)
- Water bath set to 37°C (optional)

Procedure:

- Aseptically weigh the desired amount of **NVP-TAE 226** powder.
- Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 213.25 µL of DMSO to 1 mg of **NVP-TAE 226**).
- Vortex the solution thoroughly. If needed, warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a short period to ensure complete dissolution.[4]
- Once fully dissolved, aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles.[2]
- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2]

Note on Cell-Based Assays: For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Prepare working solutions by diluting the stock solution in the appropriate cell culture medium just before use.

Preparation of Oral Formulation for In Vivo Use

This protocol describes the preparation of a suspension of **NVP-TAE 226** for oral gavage administration in animal models.

Materials:

- **NVP-TAE 226** powder
- Vehicle solution (e.g., 0.5% methylcellulose or 0.5% CMC-Na in sterile water)
- Sterile tubes
- Homogenizer or vortex mixer

Procedure:

- Calculate the required amount of **NVP-TAE 226** and vehicle based on the desired dose and the number and weight of the animals.
- Weigh the **NVP-TAE 226** powder and place it in a sterile tube.
- Add the calculated volume of the vehicle (e.g., 0.5% methylcellulose solution) to the powder.
[6]
- Mix thoroughly by vortexing or using a homogenizer until a uniform suspension is formed.
- This formulation should be prepared fresh daily and used immediately for optimal results.[2]

Example In Vivo Dosing Regimens:

- Glioma Xenografts: 50 or 75 mg/kg administered via oral gavage once daily for 5 days, followed by 2 days off, for a duration of 4 weeks.[4][6]
- Pancreatic Tumor Model: 100 mg/kg administered orally.[2]
- Breast Tumor Model: Dose-dependent inhibition observed with oral administration.[2]

These protocols provide a foundation for the use of **NVP-TAE 226** in research settings.

Investigators should optimize concentrations, incubation times, and dosing schedules based on their specific cell lines or animal models.

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